Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6
Description
Significance of Phosphorescent Transition Metal Complexes in Contemporary Chemical Research
Phosphorescent transition metal complexes have garnered immense interest in modern chemistry due to their ability to harness light energy and convert it into useful chemical processes or emissions. nih.gov Unlike fluorescent materials that re-emit light almost instantaneously, phosphorescent compounds can store absorbed energy in a triplet excited state, leading to significantly longer emission lifetimes. nih.govwikipedia.org This characteristic is particularly advantageous in applications requiring efficient light-to-energy conversion.
The heavy metal atom in these complexes, such as iridium, plays a crucial role by inducing strong spin-orbit coupling. nih.gov This facilitates the transition between singlet and triplet excited states (intersystem crossing), a process that is "forbidden" in purely organic molecules. nih.govwikipedia.org Consequently, these complexes can exhibit high phosphorescence quantum yields at room temperature, making them highly efficient light emitters. nih.gov The exponential growth in research on phosphorescent metal complexes is driven by their utility in optoelectronics, solar energy conversion, and biological labeling. acs.org
Overview of Iridium(III) Complexes as Functional Materials
Among the various transition metals, iridium(III) has emerged as a particularly versatile center for designing functional complexes. acs.org Iridium(III) complexes, especially those with a d6 electron configuration, are known for their robust chemical and thermal stability, high quantum yields, and the tunability of their emission colors. acs.org These properties make them ideal candidates for a wide range of applications.
In the realm of materials science, iridium(III) complexes are extensively used as phosphorescent emitters in OLEDs. sunderland.ac.ukapolloscientific.co.uk Their ability to emit light from triplet states allows for a theoretical internal quantum efficiency of 100%, a significant advantage over fluorescent emitters. Furthermore, their application as photocatalysts in organic synthesis is rapidly expanding. orgsyn.orgorgsyn.org By absorbing visible light, these complexes can initiate redox reactions, enabling the formation of chemical bonds under mild conditions. orgsyn.orgorgsyn.org Their utility also extends to bioimaging and as theranostic agents, where their luminescence can be used for both imaging and therapeutic purposes. rsc.orgnih.govrsc.orgnih.gov
Rational Design Principles for Tuning Properties of Iridium(III) Complexes
The properties of iridium(III) complexes can be finely tuned through the "rational design" of their ligands. sunderland.ac.ukrsc.org The emission color, quantum efficiency, and electrochemical potentials are all influenced by the interplay between the cyclometalating (C^N) and ancillary (N^N) ligands. acs.orgrsc.orgworktribe.com
Contextualization of Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 within Current Research Paradigms
The compound this compound, also known as [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate (B91526), is a prime example of a rationally designed iridium(III) complex. americanelements.comsigmaaldrich.com The presence of multiple trifluoromethyl (CF3) and fluoro (F) groups on both the cyclometalating (FCF3(CF3)ppy) and ancillary (5,5'-dCF3bpy) ligands is a deliberate strategy to create a highly oxidizing excited state. tcichemicals.com
This strategic fluorination makes the complex a powerful photocatalyst for a variety of organic transformations. sigmaaldrich.comsigmaaldrich.com It is particularly effective in reactions that are challenging to achieve with less oxidizing catalysts. tcichemicals.com Its applications include the alkylation of remote C-H bonds and alkene aminoarylation. sigmaaldrich.comsigmaaldrich.com The hexafluorophosphate (PF6) counterion ensures the complex's stability and solubility in common organic solvents. The study and application of such highly functionalized iridium complexes are at the forefront of research in photoredox catalysis and the development of advanced materials. orgsyn.orgorgsyn.org
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Full Name | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate | americanelements.comsigmaaldrich.com |
| CAS Number | 1973375-72-2 | americanelements.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C36H16F22IrN4P | americanelements.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 1145.69 g/mol | sigmaaldrich.comsigmaaldrich.com |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Appearance | Powder or crystals | sigmaaldrich.comsigmaaldrich.com |
| Melting Point | >300 °C | sigmaaldrich.comsigmaaldrich.com |
| Photocatalyst Activation Wavelength | 460 nm | sigmaaldrich.comsigmaaldrich.com |
Structure
2D Structure
Properties
Molecular Formula |
C38H16F26IrN4P |
|---|---|
Molecular Weight |
1245.7 g/mol |
IUPAC Name |
2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H5F7N.C12H6F6N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
SBLGPHQWHQVIFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Structural Elucidation of Ir Fcf3 Cf3 Ppy 2 5,5 Dcf3bpy Pf6
Strategic Approaches for Ligand Precursor Synthesis
The construction of the final iridium complex is predicated on the successful and pure synthesis of its two primary organic ligands: the cyclometalating ligand and the ancillary bipyridine ligand.
Synthesis of Fluorinated Cyclometalating Ligand Precursors (dF(CF3)ppy)
The synthesis of 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, the ligand precursor for the cyclometalating dF(CF3)ppy moiety, is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. orgsyn.org This method provides an efficient route to form the crucial carbon-carbon bond between the pyridine (B92270) and phenyl rings.
The reaction involves the coupling of (2,4-difluorophenyl)boronic acid with a halogenated pyridine, typically 2-chloro-5-(trifluoromethyl)pyridine. orgsyn.orgorgsyn.org A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), is employed to facilitate the reaction. orgsyn.org The process is conducted under an inert atmosphere to prevent catalyst degradation. orgsyn.org Following the reaction, the crude product is purified using techniques like flash column chromatography on silica (B1680970) gel to yield the desired off-white solid product. orgsyn.org
Table 1: Synthesis Details for dF(CF3)ppy
| Reactant A | Reactant B | Catalyst | Key Conditions | Product Purity / Form |
|---|
Synthesis of Fluorinated Ancillary Ligand Precursors (5,5'-dCF3bpy)
The ancillary ligand, 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) (5,5'-dCF3bpy), is a symmetrical bipyridine. Its synthesis is commonly achieved through a homocoupling reaction of a 2-halo-5-(trifluoromethyl)pyridine precursor, such as 2-bromo-5-(trifluoromethyl)pyridine (B156976) or 2-chloro-5-(trifluoromethyl)pyridine. tandfonline.comsigmaaldrich.com
One effective method is a nickel-catalyzed homocoupling. tandfonline.com This reaction utilizes a nickel(II) catalyst, like Ni(PPh3)2Cl2, in the presence of a reducing agent such as zinc dust, and an additive like tetraethylammonium (B1195904) iodide (Et4NI) in a solvent such as tetrahydrofuran (B95107) (THF). tandfonline.com This approach yields the desired 5,5'-dCF3bpy ligand in moderate yields. tandfonline.com An alternative, classic approach is the Ullmann coupling, which uses copper powder at elevated temperatures to couple aryl halides, though modern variations may use other transition metal catalysts. organic-chemistry.orgrsc.org
Table 2: Synthesis Details for 5,5'-dCF3bpy
| Precursor | Coupling Method | Catalyst System | Product |
|---|---|---|---|
| 2-Chloro-5-(trifluoromethyl)pyridine | Nickel-catalyzed Homocoupling | Ni(Ph3P)2Cl2, Zn, Et4NI | 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine tandfonline.com |
Targeted Synthesis Pathways for Ir[dF(CF3)ppy]2(5,5'-dCF3bpy)PF6
With the ligand precursors in hand, the assembly of the final iridium complex proceeds through a well-established two-step sequence involving the formation of a chloro-bridged dimer followed by ligand substitution and counterion exchange.
Dimerization and Ligand Exchange Protocols for Iridium(III) Complex Formation
The first step in forming the iridium core is the reaction of an iridium salt, typically iridium(III) chloride hydrate (B1144303) (IrCl3·nH2O), with two equivalents of the cyclometalating ligand, dF(CF3)ppy. orgsyn.org This reaction is heated, often in a solvent mixture such as 2-ethoxyethanol (B86334) and water, under an inert atmosphere. orgsyn.org This process, known as cyclometalation, results in the formation of a stable, yellow, chloro-bridged iridium(III) dimer, [(dF(CF3)ppy)2Ir(μ-Cl)]2. orgsyn.org This dimer precipitates from the reaction mixture and can be isolated by filtration. orgsyn.org
In the second step, this dimer is treated with the ancillary ligand, 5,5'-dCF3bpy. ossila.com The reaction is typically heated in a solvent like ethylene (B1197577) glycol. orgsyn.org During this step, the ancillary ligand displaces the bridging chlorides to coordinate with the two iridium centers, breaking the dimer and forming the cationic complex, [Ir(dF(CF3)ppy)2(5,5'-dCF3bpy)]+. ossila.comorgsyn.org
Counterion Exchange Methodologies for Hexafluorophosphate (B91526) Salt Formation
The final step is an anion metathesis, or counterion exchange, to introduce the non-coordinating hexafluorophosphate (PF6−) anion. This is accomplished by adding an aqueous solution of a hexafluorophosphate salt, most commonly ammonium (B1175870) hexafluorophosphate (NH4PF6), to the solution containing the cationic iridium complex. orgsyn.orgorgsyn.org The resulting Ir[dF(CF3)ppy]2(5,5'-dCF3bpy)PF6 salt is generally insoluble in the reaction medium and precipitates as a solid, which can then be collected by vacuum filtration, washed, and dried. orgsyn.org The final product is typically a yellow powder or crystalline solid. sigmaaldrich.com
Advanced Spectroscopic Characterization Methodologies
A comprehensive suite of spectroscopic and analytical techniques is required to confirm the identity, purity, and structure of the synthesized Ir[dF(CF3)ppy]2(5,5'-dCF3bpy)PF6 complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR is used to verify the structure of the organic ligands and their coordination to the metal center. Given the extensive fluorination, 19F NMR spectroscopy is crucial for confirming the presence and electronic environment of the trifluoromethyl and fluoro- substituents on the ligands. nih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the cationic complex, [Ir(dF(CF3)ppy)2(5,5'-dCF3bpy)]+, which provides definitive confirmation of its elemental composition. sigmaaldrich.com
Elemental Analysis : This technique provides the weight percentage of carbon, hydrogen, and nitrogen, which are compared against the calculated theoretical values for the proposed molecular formula to assess purity.
Photophysical Characterization : UV-Visible absorption spectroscopy is used to study the electronic transitions within the molecule. The complex typically exhibits intense ligand-centered (π-π*) transitions in the UV region and lower-energy metal-to-ligand charge transfer (MLCT) bands extending into the visible region. acs.orgrsc.org Photoluminescence (PL) spectroscopy measures the emission properties, revealing the color and efficiency of the light emitted upon excitation. nih.gov The photocatalyst activation wavelength for the related complex with dF(CF3)ppy ligands is noted to be around 460 nm. sigmaaldrich.com
Table 3: Key Characterization Data for Ir[dF(CF3)ppy]2(5,5'-dCF3bpy)PF6
| Property | Value / Method | Reference |
|---|---|---|
| Molecular Formula | C36H16F22IrN4P | sigmaaldrich.com |
| Molecular Weight | 1145.69 g/mol | sigmaaldrich.com |
| Appearance | Powder or crystals | sigmaaldrich.com |
| Melting Point | >300 °C | sigmaaldrich.com |
| Key Analytical Techniques | 1H NMR, 19F NMR, HRMS, UV-Vis, Photoluminescence, X-ray Crystallography | nih.govrsc.org |
| Photocatalyst Activation λ | ~460 nm | sigmaaldrich.com |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of chemical compounds by probing the magnetic properties of atomic nuclei. For a molecule as complex as Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6, with its multiple fluorine and hydrogen atoms in distinct chemical environments, a full suite of NMR analyses including ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous structural assignment.
¹H NMR Spectroscopic Analysis for Proton Environments in this compound
A detailed ¹H NMR spectrum would provide critical information about the number of different types of protons, their electronic environments, and their spatial relationships to one another. However, specific ¹H NMR data, including chemical shifts (δ), coupling constants (J), and integration values for this compound, have not been reported in publicly accessible scientific literature.
¹³C NMR Spectroscopic Analysis for Carbon Framework of this compound
To elucidate the carbon backbone of the compound, ¹³C NMR spectroscopy is indispensable. This technique would reveal the number of unique carbon atoms and provide insights into their hybridization and connectivity. As with the proton NMR data, specific experimental ¹³C NMR data for this compound are not available in the public domain.
¹⁹F NMR Spectroscopic Analysis for Fluorine Environments in this compound
Given the numerous fluorine atoms in the trifluoromethyl (CF₃) groups and on the phenyl rings of the ligands, ¹⁹F NMR spectroscopy would be particularly informative. It would help to confirm the successful coordination of the fluorinated ligands and provide data on the electronic environment of each distinct fluorine nucleus. Unfortunately, detailed ¹⁹F NMR spectroscopic data for this compound remains unpublished.
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation
HRMS is a vital analytical technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound, an HRMS analysis would be expected to show a peak corresponding to the cationic complex [Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)]⁺. While the molecular formula is established as C₃₆H₁₆F₂₂IrN₄P with a corresponding molecular weight of 1145.69 g/mol , specific experimental HRMS data that would confirm the exact mass of the molecular ion is not present in the available literature. biosynth.comsigmaaldrich.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the title compound, the IR spectrum would be expected to show characteristic absorption bands for the C-F, C=N, C=C, and P-F bonds. This data would serve to confirm the presence of the various ligand components. However, a reported IR spectrum with specific absorption frequencies for this compound could not be located.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical percentages calculated from the molecular formula to verify the purity and stoichiometry of the synthesized compound. For this compound, with a molecular formula of C₃₆H₁₆F₂₂IrN₄P, the theoretical elemental composition can be calculated. biosynth.comsigmaaldrich.com However, reported experimental elemental analysis data to confirm these values is not available in the public record.
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture of this compound
Due to the absence of published crystallographic data, a detailed discussion of the solid-state molecular structure, including tables of crystal data, bond lengths, and bond angles, is not possible.
Photophysical Properties and Excited State Dynamics of Ir Fcf3 Cf3 Ppy 2 5,5 Dcf3bpy Pf6
Absorption Characteristics and Electronic Transitions
The electronic absorption spectrum of iridium(III) complexes is generally characterized by a series of intense and structured bands in the ultraviolet (UV) and visible regions. These absorptions arise from different electronic transitions within the molecule, primarily categorized as ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) transitions.
UV-Visible Absorption Spectroscopy for Ground State Electronic Transitions
The absorption properties of Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 are crucial for its function as a photocatalyst, as they determine the wavelengths of light it can absorb to initiate a chemical reaction. Commercial suppliers indicate a photocatalyst activation wavelength of approximately 460 nm for this compound. researchgate.net This suggests a significant absorption band in the blue region of the visible spectrum, which is characteristic of MLCT transitions in such iridium complexes.
Detailed molar extinction coefficients and a full absorption spectrum from a peer-reviewed source are not available at this time. However, based on analogous compounds, the UV-visible absorption spectrum is expected to display intense bands in the UV region (250-350 nm) and a lower energy, broad band extending into the visible region.
Deconvolution of Ligand-Centered (LC) and Metal-to-Ligand Charge Transfer (MLCT) Absorption Bands in this compound
A detailed deconvolution of the absorption bands for this specific complex is not documented in available literature. However, a general assignment can be inferred from the typical electronic structure of cyclometalated iridium(III) complexes.
Ligand-Centered (LC) Transitions: The high-energy absorption bands, typically observed in the UV region (below 350 nm), are generally assigned to spin-allowed π-π* transitions localized on the cyclometalating (FCF3(CF3)ppy) and diimine (5,5'-dCF3bpy) ligands.
Metal-to-Ligand Charge Transfer (MLCT) Transitions: The lower-energy absorption bands in the visible region (around 460 nm) are characteristic of charge-transfer transitions from the d-orbitals of the iridium center to the π-orbitals of the diimine ligand (d(Ir) → π(5,5'-dCF3bpy)). These transitions are responsible for the color of the complex and its ability to be activated by visible light. Both singlet (¹MLCT) and triplet (³MLCT) transitions contribute to this absorption profile, with the latter being formally spin-forbidden but gaining intensity through the strong spin-orbit coupling induced by the heavy iridium atom.
Photoluminescence Emission Spectroscopy
The emissive properties of iridium(III) complexes are central to their applications in areas such as organic light-emitting diodes (OLEDs) and as luminescent probes. These properties are defined by the emission spectrum, color, and efficiency of the light-emission process.
Steady-State Emission Spectra and Color Purity Analysis of this compound
Specific data on the steady-state emission spectrum and color purity (e.g., CIE coordinates) for this compound have not been reported in the available literature. Typically, iridium(III) complexes are phosphorescent, meaning their emission originates from a triplet excited state. The emission color is dictated by the energy gap between the lowest triplet excited state and the ground state. Given the absorption characteristics, a blue or green phosphorescence would be anticipated for this complex.
Determination of Photoluminescence Quantum Yield (PLQY) in Various Media
The photoluminescence quantum yield (PLQY) is a critical measure of the efficiency of the emission process. There is no reported data for the PLQY of this compound in any specific solvent or solid matrix. For photocatalytic applications, a high PLQY is not always a prerequisite, as the excited state must also be able to undergo efficient electron or energy transfer to a substrate.
Excited State Lifetime and Dynamics Studies
The lifetime of the excited state (τ) is a key parameter that influences the probability of the excited molecule participating in a chemical reaction or transferring energy. For iridium(III) photocatalysts, lifetimes are typically in the range of hundreds of nanoseconds to several microseconds.
Regrettably, there is no published data on the excited-state lifetime or detailed dynamic studies of this compound. Such studies would provide insight into the rates of radiative and non-radiative decay pathways from the triplet excited state.
Table of Compound Names
| Abbreviation/Trade Name | Full Chemical Name |
| This compound | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate (B91526) |
| FCF3(CF3)ppy | 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) |
Time-Resolved Photoluminescence Spectroscopy for Triplet State Lifetime Determination
Time-Resolved Photoluminescence (TRPL) spectroscopy is a critical technique for characterizing the emissive triplet state of iridium complexes. By exciting the molecule with a short pulse of light and measuring the subsequent luminescence decay over time, the triplet state lifetime (τ) can be determined. For phosphorescent iridium(III) complexes, these lifetimes typically range from hundreds of nanoseconds to several microseconds rsc.orgnih.gov.
Table 1: Representative Photoluminescence Data for Fluorinated Iridium(III) Complexes This table presents typical data for analogous heavily fluorinated iridium complexes to illustrate the expected properties of the title compound.
| Complex Type | Emission Max (λem) | Photoluminescence Quantum Yield (ΦPL) | Triplet Lifetime (τ) | Reference |
|---|---|---|---|---|
| Ir(ppy)₂-based, fluorinated | 500 - 540 nm | 0.4 - 0.8 | 0.8 - 4.0 µs | rsc.orgresearchgate.netrsc.org |
| Ir(ppy)₃, reference | ~512 nm | ~1.0 | ~1.7 µs | nih.govrsc.org |
Transient Absorption Spectroscopy for Excited State Evolution and Intermediates
Transient Absorption (TA) spectroscopy provides deeper insight into the excited-state dynamics by monitoring changes in optical absorption following photoexcitation. When the complex is in its excited state, it can absorb light at different wavelengths than in its ground state. TA spectra typically show negative signals, known as ground-state bleaching, where the ground state absorption is depleted, and positive signals corresponding to new absorptions by the excited species rsc.orgresearchgate.net.
For iridium complexes, TA spectroscopy is instrumental in observing the formation and decay of the triplet state. The spectra often reveal a broad absorption band attributed to triplet-triplet (T-T) transitions rsc.orgresearchgate.net. By analyzing the kinetics of these TA signals at different wavelengths, researchers can track the evolution from the initial singlet excited state, through intersystem crossing, to the final emissive triplet state and its eventual decay back to the ground state rsc.orgprinceton.edu. This technique confirms the population of the long-lived triplet state that is essential for the complex's function in photocatalysis and OLEDs researchgate.netprinceton.edu.
Table 2: Typical Transient Absorption Spectral Features for Iridium(III) Complexes This table summarizes characteristic transient absorption signals observed for related iridium complexes.
| Spectral Feature | Wavelength Range | Description | Reference |
|---|---|---|---|
| Ground-State Bleach | 350 - 400 nm | Depletion of the ground state absorption (singlet MLCT band). | researchgate.netresearchgate.net |
| Triplet-Triplet Absorption | 400 - 800 nm | Strong, broad absorption by the populated triplet excited state. | rsc.orgresearchgate.net |
Mechanistic Elucidation of Luminescence
The mechanism of luminescence in this compound is governed by the efficient harvesting of triplet excitons, a process made possible by the heavy iridium core and the specific electronic properties of its ligands.
Analysis of Spin-Orbit Coupling and Intersystem Crossing Efficiency in this compound
The high phosphorescence efficiency of third-row transition metal complexes like this one is a direct consequence of strong spin-orbit coupling (SOC) uh.eduresearchgate.net. The large nuclear charge of the iridium atom causes a strong interaction between the electron's spin and its orbital motion. This coupling mixes the spin states, meaning the distinction between singlet (total spin S=0) and triplet (S=1) states becomes less rigid researchgate.netnih.gov.
As a result, the formally "spin-forbidden" process of intersystem crossing (ISC) from the initially photoexcited singlet state to the triplet state manifold occurs on an ultrafast timescale with near-unity efficiency acs.org. Similarly, SOC facilitates the radiative decay from the lowest-energy triplet state back to the singlet ground state, a process observed as phosphorescence uh.eduresearchgate.net. Without the heavy iridium atom, these triplet states would be non-emissive and would represent an energy loss pathway.
Contributions of Metal-to-Ligand Charge Transfer (³MLCT) and Ligand-Centered (³LC) States to Emission Character
The emissive triplet state in heteroleptic iridium(III) complexes is rarely a pure electronic state. Instead, it is typically a quantum mechanical mixture of a metal-to-ligand charge transfer (³MLCT) state and a ligand-centered (³LC, or ³π-π*) state cmu.eduresearchgate.net.
³MLCT State: An electron is promoted from a d-orbital of the iridium center to a π* orbital of one of the ligands.
³LC State: An electron is promoted from a π orbital to a π* orbital within a single ligand.
The degree of mixing between these states dictates the complex's photophysical properties, including emission energy (color), quantum yield, and lifetime cmu.eduacs.org. The ligands in Ir[dFCF3ppy]2(5,5'-dCF3bpy)PF6 are heavily functionalized with electron-withdrawing groups (-F and -CF3). These groups stabilize the π and π* orbitals on the ligands cmu.edu. This stabilization generally increases the energy of the ³LC state and can also lower the energy of the ligand-based LUMO, affecting the ³MLCT energy. The precise balance determines the emission character. A significant ³MLCT contribution is crucial for strong spin-orbit coupling and a high radiative decay rate uh.edu.
Solvent and Environmental Effects on Photophysical Performance of this compound
The photophysical properties of the complex can be sensitive to its immediate environment, a phenomenon known as solvatochromism wikipedia.org. Because the ³MLCT excited state involves a separation of charge (from the metal to the ligand), its energy can be stabilized by polar solvents. This stabilization typically leads to a red-shift (bathochromic shift) in the emission spectrum as solvent polarity increases researchgate.net.
Conversely, in non-polar solvents, the ³MLCT state is less stabilized, and emission may be blue-shifted. The extent of this solvatochromism depends on the degree of charge transfer character in the emissive state wikipedia.org. In addition to solvent polarity, the rigidity of the environment plays a role. In a rigid matrix, such as a polymer film or a crystal, non-radiative decay pathways that involve molecular vibrations can be suppressed, often leading to higher quantum yields and longer lifetimes compared to fluid solutions at room temperature nih.govnih.gov.
Table 3: Illustrative Solvatochromic Effects on Iridium Complexes This table provides a hypothetical example of how the emission of a charge-transfer-based complex might change with solvent polarity.
| Solvent | Polarity (Dielectric Constant, ε) | Typical Emission Shift |
|---|---|---|
| Toluene | 2.4 | Blue-shifted (e.g., 490 nm) |
| Dichloromethane | 9.1 | Intermediate (e.g., 505 nm) |
Table of Mentioned Compounds
| Abbreviation / Trivial Name | Systematic Name |
| This compound | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate |
| Ir(ppy)₃ | fac-tris(2-phenylpyridine)iridium(III) |
| dFCF3ppy | 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine |
| PF6⁻ | Hexafluorophosphate |
Electrochemical Behavior and Redox Processes of Ir Fcf3 Cf3 Ppy 2 5,5 Dcf3bpy Pf6
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry is a key electrochemical technique used to probe the redox behavior of chemical species. For Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6, this method provides insight into the potentials at which the complex undergoes oxidation and reduction. These processes correspond to the removal or addition of electrons from the complex's molecular orbitals.
The redox potentials for a closely related or analogous compound, often denoted as [Ir(dF(CF3)ppy)2(d(CF3)bpy)]PF6, have been reported. These values, measured against a saturated calomel (B162337) electrode (SCE) in acetonitrile, offer a strong indication of the electrochemical behavior of the target complex. The oxidation potential (PC+/PC) is observed at +1.94 V, which corresponds to the Ir(III)/Ir(IV) couple. The reduction potential (PC/PC−) is found at -0.69 V, associated with the reduction of the bipyridine ligand.
Furthermore, the potentials of the excited state (photocatalyst, PC) are crucial for understanding its reactivity in photoredox cycles. The excited state reduction potential (PC/PC−) is +1.68 V, and the excited state oxidation potential (PC+/PC*) is -0.43 V. These values indicate that the excited state of the complex is both a potent oxidant and a reductant.
| Redox Couple | Potential (V vs. SCE in CH3CN) |
| PC+/PC | +1.94 |
| PC/PC− | -0.69 |
| PC/PC− | +1.68 |
| PC+/PC | -0.43 |
| Data sourced from TCI Chemicals for a closely related compound. |
Determination of Frontier Molecular Orbital (HOMO-LUMO) Energy Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of the complex. The energy levels of these frontier orbitals can be estimated from the cyclic voltammetry data.
The HOMO level is associated with the oxidation potential and can be calculated using the empirical formula: E_HOMO = - (E_ox + 4.4) eV. The LUMO level can then be estimated from the HOMO level and the electrochemical band gap (E_g), which is the difference between the oxidation and reduction potentials (E_g = E_ox - E_red).
Based on the oxidation potential of +1.94 V and the reduction potential of -0.69 V, the HOMO and LUMO energy levels can be approximated. Trifluoromethyl-substituted iridium(III) complexes are known for their deep HOMO levels, a consequence of the electron-withdrawing nature of the CF3 groups. rsc.org This contributes to their high oxidation potentials.
| Parameter | Value |
| Oxidation Potential (E_ox) | +1.94 V |
| Reduction Potential (E_red) | -0.69 V |
| Estimated HOMO Energy | -6.34 eV |
| Estimated LUMO Energy | -3.71 eV |
| Electrochemical Band Gap (E_g) | 2.63 eV |
Investigation of Electron Transfer Mechanisms and Pathways
The electrochemical data and the nature of the frontier orbitals provide a basis for understanding the electron transfer mechanisms involving this compound. In photoredox catalysis, the process typically begins with the absorption of light, which promotes the complex to an excited state.
Upon photoexcitation, an electron is promoted from a metal-to-ligand charge transfer (MLCT) state, which involves the iridium center and the phenylpyridine ligands (HOMO), to the π* orbitals of the bipyridine ligand (LUMO). This excited state is a powerful redox agent.
The electron transfer can proceed via two main pathways:
Oxidative Quenching Cycle: The excited complex can accept an electron from a donor molecule, leading to the formation of the reduced Ir(II) species. This pathway is favored when the excited state reduction potential (PC*/PC− = +1.68 V) is sufficiently high to oxidize the donor.
Reductive Quenching Cycle: Alternatively, the excited complex can donate an electron to an acceptor molecule, resulting in the oxidized Ir(IV) species. This is possible due to the low excited state oxidation potential (PC+/PC* = -0.43 V).
Studies on similar iridium(III) complexes have shown that photoinduced electron transfer is a key process in their photoreactivity with various substrates. acs.orgresearchgate.net The specific pathway followed depends on the redox properties of the interacting molecules.
Influence of Ligand Fluorination on Redox Stability and Electron Transfer Capabilities of this compound
The extensive fluorination of the ligands in this compound, specifically the presence of trifluoromethyl (CF3) groups on both the phenylpyridine and bipyridine ligands, has a profound impact on its electrochemical properties.
The strong electron-withdrawing nature of the fluorine atoms and CF3 groups stabilizes the HOMO level of the complex. This stabilization results in a significantly higher oxidation potential compared to non-fluorinated analogues. rsc.org The increased oxidation potential enhances the redox stability of the complex, making it more resistant to oxidative degradation. This is a desirable characteristic for a robust photocatalyst.
Furthermore, the fluorination influences the energy of the LUMO. The electron-withdrawing CF3 groups on the bipyridine ligand lower the energy of its π* orbitals, which constitute the LUMO. This lowering of the LUMO energy makes the complex easier to reduce, as reflected in the less negative reduction potential compared to some non-fluorinated counterparts.
Computational Chemistry and Theoretical Modeling of Ir Fcf3 Cf3 Ppy 2 5,5 Dcf3bpy Pf6
Computational Insights into Spin-Orbit Coupling and Non-Radiative Decay Pathways
The high phosphorescence quantum yields often observed in iridium(III) complexes are a direct consequence of strong spin-orbit coupling (SOC). This relativistic effect, induced by the heavy iridium atom, facilitates efficient intersystem crossing from singlet to triplet excited states, a process that is formally spin-forbidden. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become instrumental in elucidating the magnitude and impact of SOC in these systems.
While direct computational studies on Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of structurally analogous iridium(III) complexes. These studies consistently highlight that the strength of SOC is a critical determinant of the radiative decay rate (k_r) from the triplet state. A larger SOC constant leads to a greater mixing of singlet and triplet character, which in turn enhances the probability of phosphorescence.
Computational modeling can map the potential energy surfaces of the excited states, allowing for the calculation of this energy barrier. For instance, in related iridium complexes, DFT calculations have shown that structural distortions in the excited state can lead to a crossing of the ³MLCT and ³MC potential energy surfaces, providing a pathway for non-radiative decay. The specific ligands attached to the iridium center play a significant role in modulating the energy of the ³MC state and, consequently, the barrier to non-radiative decay. The trifluoromethyl and fluoro substituents on the phenylpyridine and bipyridine ligands in this compound are expected to significantly influence these potential energy surfaces.
Table 1: Representative Calculated Photophysical Data for a Similar Iridium(III) Complex
| Parameter | Calculated Value | Significance |
| T1 State Energy | ~2.5 - 2.8 eV | Corresponds to the phosphorescence energy |
| Spin-Orbit Coupling Constant (SOC) | ~3000 - 4000 cm⁻¹ | Indicates strong mixing of singlet and triplet states |
| ΔE(³MLCT - ³MC) | ~0.3 - 0.5 eV | Energy barrier for non-radiative decay |
| Radiative Lifetime (τ_r) | ~1 - 10 µs | Predicted lifetime of phosphorescence |
Note: The data presented are representative values from computational studies on analogous iridium(III) complexes and are intended for illustrative purposes. Specific values for this compound would require direct computational investigation.
Predictive Modeling of Structure-Property Relationships through Computational Approaches
A major goal of computational chemistry in this field is to establish clear structure-property relationships that can guide the rational design of new and improved photocatalysts. By systematically modifying the chemical structure of the ligands in silico and calculating the resulting changes in photophysical and electrochemical properties, researchers can predict the performance of a catalyst before it is synthesized in the lab.
For iridium complexes, key properties that are often modeled include:
Absorption and Emission Wavelengths: TD-DFT calculations can predict the electronic transitions responsible for the absorption of light and the subsequent phosphorescence. This allows for the tuning of the catalyst's color and its ability to absorb light from specific regions of the electromagnetic spectrum.
Redox Potentials: DFT calculations can accurately predict the ground and excited-state redox potentials of the complex. These values are crucial for determining the thermodynamic feasibility of a given photocatalytic reaction.
Quantum Yields: While directly calculating quantum yields is highly complex, computational models can provide insights into the factors that influence them. By calculating the relative rates of radiative and non-radiative decay, it is possible to predict whether a given structural modification is likely to enhance or diminish the emission efficiency.
The fluorinated substituents in this compound are a prime example of how structure dictates function. The electron-withdrawing nature of the trifluoromethyl and fluoro groups is known to lower the energy of the ligands' molecular orbitals. Computational studies on similar fluorinated iridium complexes have shown that this can lead to a blue-shift in the emission spectrum and an increase in the excited-state oxidation potential, making the catalyst a more powerful oxidant.
Table 2: Predicted Effects of Ligand Modification on Iridium Complex Properties
| Ligand Modification | Predicted Effect on Emission | Predicted Effect on Redox Potential | Rationale |
| Addition of Electron-Withdrawing Groups (e.g., -CF3) | Blue-shift (higher energy) | More positive (stronger oxidant) | Stabilization of HOMO, larger HOMO-LUMO gap |
| Addition of Electron-Donating Groups (e.g., -OCH3) | Red-shift (lower energy) | More negative (stronger reductant) | Destabilization of HOMO, smaller HOMO-LUMO gap |
| Extension of π-Conjugation in Ligands | Red-shift (lower energy) | Varies depending on the system | Delocalization of molecular orbitals |
Note: This table illustrates general trends observed in computational studies of iridium complexes and serves as a predictive guide.
Structure Property Relationship Investigations for Ir Fcf3 Cf3 Ppy 2 5,5 Dcf3bpy Pf6
Impact of Fluorination on Electronic Structure and Photophysical Tuning
The strategic placement of fluorine atoms and trifluoromethyl (CF3) groups on both the cyclometalating and ancillary ligands of the iridium complex profoundly influences its electronic structure and photophysical behavior. Fluorination is a key tool for tuning the properties of such complexes. cmu.edunih.gov The strong electron-withdrawing nature of fluorine and CF3 groups significantly impacts the energy levels of the molecular orbitals.
Specifically, fluorination of the phenyl rings of the cyclometalating ligands leads to a stabilization of the highest occupied molecular orbital (HOMO), which is primarily composed of metal d-orbitals with some contribution from the ppy-based ligand orbitals. cmu.edu This stabilization, or lowering of the HOMO energy level, is a direct consequence of the inductive effect of the fluorine substituents. cmu.edu Studies on similar iridium complexes have shown that fluorination can lead to a blue shift in the emission spectrum. rsc.orgnih.gov This is because stabilizing the HOMO increases the energy gap between the HOMO and the lowest unoccupied molecular orbital (LUMO), which is typically localized on the ancillary ligand. cmu.edu
Furthermore, the position of fluorination is critical. Fluorination at the para-position of a phenyl ring has been shown to increase the energy gap more significantly than fluorination at the ortho-position. nih.govuq.edu.au This effect is attributed to a greater distortion from octahedral symmetry and an increased energy separation between the HOMO and HOMO-1. nih.govacs.org While direct data for Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 is not available, the principles observed in related fluorinated iridium complexes provide a strong basis for understanding these effects.
The trifluoromethyl groups, being even stronger electron-withdrawing groups than fluorine alone, further enhance this effect. cmu.edu Their presence on both the cyclometalating (ppy) and ancillary (bpy) ligands contributes to a significant stabilization of the HOMO and a widening of the HOMO-LUMO gap, which is a critical factor in achieving higher energy (blue-shifted) emission and increasing the excited-state oxidation potential.
Role of Cyclometalating Ligand (FCF3(CF3)ppy) Design in Tuning Emission Characteristics and Stability
The introduction of both difluoro and trifluoromethyl substituents on the phenylpyridyl scaffold directly modulates the energy of the ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) excited states. cmu.edu The strong electron-withdrawing CF3 group on the pyridine (B92270) ring of the ppy ligand is known to significantly blue-shift the emission of iridium complexes by stabilizing the HOMO level. rsc.orgnih.gov This stabilization leads to a larger energy gap to the LUMO, resulting in higher-energy phosphorescence.
Theoretical calculations on similar complexes have shown that the nature of the emitting state can be a mixture of MLCT and LC character. nih.govresearchgate.net The specific substitution pattern on the cyclometalating ligand can influence the degree of this mixing, which in turn affects the radiative and non-radiative decay rates of the excited state. For instance, a change in the cyclometalating ligand from dFppy to dF(CF3)ppy in a related complex resulted in a 4.5-fold increase in the observed radiative rate, highlighting the significant impact of the CF3 group. researchgate.net
Influence of Ancillary Ligand (5,5'-dCF3bpy) Modifications on Excited State Properties and Redox Behavior
The two trifluoromethyl groups on the bipyridine backbone make it highly electron-deficient. This has a profound effect on the LUMO, which is predominantly localized on this ancillary ligand. cmu.edu The strong electron-withdrawing nature of the CF3 groups stabilizes the LUMO, leading to a more easily reducible complex. This is reflected in the electrochemical properties, where the reduction potential is significantly affected by modifications to the ancillary ligand. nih.govresearchgate.net
This stabilization of the LUMO, coupled with the HOMO stabilization from the fluorinated cyclometalating ligands, results in a complex with a very high excited-state oxidation potential. The excited state of the complex is a powerful oxidant, capable of participating in challenging oxidation reactions in photoredox catalysis. sigmaaldrich.com
Furthermore, the ancillary ligand can influence the non-radiative decay pathways available to the excited state. nih.govresearchgate.net The rigidity and electronic nature of the 5,5'-dCF3bpy ligand can impact the degree of vibrational coupling and geometric relaxation in the excited state, thereby affecting the photoluminescence quantum yield. In some cases, the ancillary ligand can have a substantial effect on the excited-state dynamics and the efficiency of phosphorescence. nih.govnih.gov
Correlation between Molecular Architecture and Macroscopic Performance in Functional Applications (excluding specific device data)
The specific molecular architecture of this compound, resulting from the strategic combination of fluorinated ligands, directly correlates with its high performance in functional applications such as photoredox catalysis. sigmaaldrich.comamericanelements.com The compound is recognized as a photocatalyst with a highly oxidizing excited state.
The extensive fluorination serves multiple purposes that enhance its catalytic efficacy. Firstly, the electron-withdrawing CF3 groups on both the cyclometalating and ancillary ligands create a highly electrophilic iridium center and a very positive reduction potential in the excited state. This makes the complex a potent photo-oxidant, capable of initiating chemical transformations that are thermodynamically challenging. For example, it has been used in catalytic carbocation generation and alkene aminoarylation. sigmaaldrich.com
The precise tuning of the HOMO and LUMO energy levels through ligand design allows for efficient absorption of visible light, with a photocatalyst activation wavelength reported at 460 nm. sigmaaldrich.comsigmaaldrich.com Upon photoexcitation, the complex reaches a long-lived triplet excited state, which is essential for it to interact with and activate substrate molecules. cmu.edu The combination of a strong absorption in the visible region, a highly oxidizing excited state, and excellent stability makes this molecular architecture particularly well-suited for driving a wide range of photoredox reactions. sigmaaldrich.comrsc.org
Interactive Data Table: Photophysical and Electrochemical Properties of Related Iridium Complexes
| Complex | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Excited State Lifetime (µs) |
| [Ir(ppy)2(bpy)]+ | ~600 acs.org | - | - | 0.3 acs.org |
| [Ir(CF3-dPhTAZ)2(bpy)]PF6 | 521 rsc.org | - | - | - |
| [Ir(CF3-dPhTAZ)2(dmebpy)]PF6 | 508 rsc.org | - | - | - |
| Ir–CF3 (naphthoimidazole) | ~570 nih.gov | - | - | ~10.0 (deoxygenated) nih.gov |
| [Ir(dF(CF3)ppy)2(Me4phen)]PF6 | ~476 (film) researchgate.net | - | - | - |
Table of Compounds Mentioned
| Abbreviation/Name | Full Chemical Name |
| This compound | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate (B91526) sigmaaldrich.comamericanelements.com |
| FCF3(CF3)ppy | 2-(2,4-difluoro-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) |
| dFppy | 2-(2',4'-difluorophenyl)pyridinato researchgate.net |
| dF(CF3)ppy | 2-(2',4'-difluorophenyl)-5-(trifluoromethyl)pyridinato researchgate.net |
| ppy | 2-phenylpyridine rsc.org |
| bpy | 2,2'-bipyridine (B1663995) acs.org |
| CF3-dPhTAZ | 3,4-diphenyl-5-(trifluoromethyl)-4H-1,2,4-triazole rsc.org |
| dmebpy | 4,4'-dimethyl-2,2'-bipyridine rsc.org |
| Me4phen | 3,4,7,8-tetramethyl-1,10-phenanthroline researchgate.net |
| [Ir(ppy)2(bpy)]+ | Bis(2-phenylpyridine)(2,2'-bipyridine)iridium(III) |
| [Ir(CF3-dPhTAZ)2(bpy)]PF6 | Bis(3,4-diphenyl-5-(trifluoromethyl)-4H-1,2,4-triazole)(2,2'-bipyridine)iridium(III) hexafluorophosphate |
| [Ir(CF3-dPhTAZ)2(dmebpy)]PF6 | Bis(3,4-diphenyl-5-(trifluoromethyl)-4H-1,2,4-triazole)(4,4'-dimethyl-2,2'-bipyridine)iridium(III) hexafluorophosphate |
| [Ir(dF(CF3)ppy)2(Me4phen)]PF6 | Bis(2-(2',4'-difluorophenyl)-5-(trifluoromethyl)pyridinato)(3,4,7,8-tetramethyl-1,10-phenanthroline)iridium(III) hexafluorophosphate |
Advanced Applications and Functional Performance of Ir Fcf3 Cf3 Ppy 2 5,5 Dcf3bpy Pf6
Performance as Phosphorescent Emitter in Optoelectronic Devices (Focus on Emitter Characteristics)
Iridium(III) complexes are a cornerstone of phosphorescent organic light-emitting diode (OLED) and light-emitting electrochemical cell (LEEC) technology due to their ability to efficiently harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The performance of these emitters is dictated by the interplay between the cyclometalating (C^N) and ancillary (N^N) ligands, which control the emission color, quantum yield, and stability.
Luminescence Characteristics and Color Tunability for Organic Light-Emitting Diodes (OLEDs)
Despite the widespread use of similar iridium complexes in OLEDs, specific experimental data detailing the luminescence characteristics (e.g., emission wavelength, photoluminescence quantum yield, and color coordinates) of Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6 as an emitter in an OLED device are not extensively reported in the reviewed scientific literature.
Theoretically, the emission color of such complexes is tunable. The energy of the emitted light is primarily determined by the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO is typically located on the iridium center and the phenyl ring of the cyclometalating ppy ligand, while the LUMO is centered on the ancillary bpy ligand. The extensive fluorination on both the C^N ligands (FCF3(CF3)ppy) and the N^N ligand (5,5'-dCF3bpy) with electron-withdrawing -F and -CF3 groups is expected to significantly stabilize the HOMO level. This stabilization would lead to a larger HOMO-LUMO gap, generally resulting in a blue-shift of the emission spectrum compared to non-fluorinated analogues. However, without experimental data, the precise emission color and efficiency remain speculative.
Host Matrix Interactions and Doping Effects on Luminescence Efficiency and Stability
The interaction between the phosphorescent guest emitter and the host matrix is critical for achieving high-efficiency and stable OLEDs. The host material must have a higher triplet energy than the iridium complex to ensure efficient energy transfer to the emitter and prevent back-transfer. Furthermore, good morphological compatibility and charge-transporting properties are essential.
For this compound, specific studies on its interaction with common host matrices (e.g., CBP, mCP) or the effects of doping concentration on device performance are not available in the surveyed literature. Generally, aggregation-caused quenching is a common issue for phosphorescent emitters, and optimizing the doping concentration (typically a few weight percent) is crucial to balance efficient energy transfer and minimize self-quenching, thereby maximizing luminescence efficiency and operational stability.
Emitter Design Principles for Light-Emitting Electrochemical Cells (LEECs)
LEECs are simpler device structures compared to OLEDs, typically consisting of a single active layer comprising the ionic emitter blended with an ionic liquid or polymer electrolyte. The key design principles for an effective LEEC emitter include high photoluminescence quantum yield in the solid state, good ionic conductivity, and electrochemical stability.
The subject compound, being an ionic salt with a PF6- counter-anion, is inherently suited for LEEC applications. The design principles embodied by this complex include:
Ionic Nature : The cationic [Ir(C^N)2(N^N)]+ structure paired with the PF6- anion facilitates ion transport within the emissive layer under an applied bias, which is fundamental to the LEEC operational mechanism.
Electrochemical Stability : The strong electron-withdrawing nature of the fluorinated ligands enhances the oxidative stability of the complex. A high oxidation potential makes the complex more resistant to irreversible degradation during device operation, a crucial factor for achieving long operational lifetimes in LEECs.
Luminescence : While specific data is absent, the rigid ligand framework is designed to minimize non-radiative decay pathways, a prerequisite for high emission efficiency. The design leverages principles known to produce efficient emission in other iridium complexes used in LEECs. rsc.orgresearchgate.net
Photoredox Catalysis and Photoinduced Transformations
This compound has been identified as a potent photoredox catalyst, particularly valued for its highly oxidizing excited state. acs.org This capability stems directly from its electronic structure, which is heavily influenced by its fluorinated ligands.
Photoinduced Electron Transfer (PET) Mechanisms Mediated by this compound
Upon absorption of visible light (activatable at ~460 nm), the complex transitions to a triplet metal-to-ligand charge transfer (³MLCT) excited state. rsc.org This excited state is both a stronger oxidant and a stronger reductant than the ground state. The extensive fluorination of the ligands makes the iridium center electron-deficient, resulting in a very high reduction potential for the excited state, making it an exceptionally strong oxidizing agent.
The PET mechanism typically follows an oxidative or reductive quenching cycle. Given its properties, this complex excels in the oxidative quenching cycle :
Excitation : The Ir(III) complex absorbs a photon to form the excited state, *[Ir(III)]**.
Electron Transfer : The excited [Ir(III)]* oxidizes a substrate molecule (S) by accepting an electron, generating a substrate radical cation (S•+) and the reduced Ir(II) form of the catalyst. [Ir(III)]* + S → [Ir(II)] + S•+
Regeneration : The resulting [Ir(II)] species is a potent reductant and is oxidized back to the ground state Ir(III) complex by a sacrificial electron acceptor or in a subsequent step of the catalytic cycle, thus completing the loop.
The electrochemical potentials of this complex are key to its function and have been reported versus a Saturated Calomel (B162337) Electrode (SCE). acs.org These values quantify its ability to engage in electron transfer processes. A separate analysis also highlights its diminished reductive capability in the Ir(II) state compared to less fluorinated analogs. nih.gov
Interactive Table: Redox Potentials of this compound
| Potential | Value (V vs. SCE in CH3CN) | Description |
| E(PC/PC⁻) | +1.68 V | Excited-state potential for oxidizing a substrate (reduction of the catalyst) |
| E(PC⁺/PC) | +1.94 V | Ground-state oxidation potential |
| E(PC/PC⁻) | -0.69 V | Ground-state reduction potential |
| E(PC⁺/PC) | -0.43 V | Excited-state potential for reducing a substrate (oxidation of the catalyst) |
Data sourced from TCI Chemicals. acs.org
Exploration of Catalytic Scope in Organic Synthesis (e.g., C-H Functionalization, Alkylation, Hydroamination)
The powerful oxidizing nature of the excited this compound photocatalyst enables a range of challenging organic transformations that proceed via radical cation intermediates.
C-H Functionalization and Alkylation : The complex is effective in mediating the alkylation of remote, unactivated C-H bonds. rsc.orgnih.gov This is often achieved through a proton-coupled electron transfer (PCET) mechanism, where the catalyst's high oxidizing power can generate radical intermediates from stable precursors, which then engage in C-H functionalization cascades. It has also been cited in literature for its role in catalytic carbocation generation from the cleavage of alkoxyamine radical cations, enabling further reactions. acs.org
Alkene Aminoarylation : This catalyst has been successfully used as a bifunctional reagent for alkene aminoarylation. acs.orgnih.gov In these reactions, the catalyst initiates the process by oxidizing a substrate, leading to the formation of radicals that can add across an alkene, with subsequent arylation to form complex products.
Hydroamination : While specific examples using this exact catalyst are not detailed in the primary search results, the principles of its reactivity are highly applicable to anti-Markovnikov hydroamination reactions. Such reactions often rely on a highly oxidizing photocatalyst to generate a key aminium radical cation from an amine, which then drives the addition across an alkene. The exceptionally high excited-state potential of this complex makes it a prime candidate for such transformations.
Table of Compounds
| Abbreviation/Shorthand | Full Chemical Name |
| This compound | [5,5′-Bis(trifluoromethyl)-2,2′-bipyridine-N1,N1′]bis[3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl-N]phenyl-C]Iridium(III) hexafluorophosphate (B91526) |
| FCF3(CF3)ppy | 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl |
| 5,5'-dCF3bpy | 5,5'-bis(trifluoromethyl)-2,2'-bipyridine (B1269103) |
| CBP | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl |
| mCP | 1,3-Bis(N-carbazolyl)benzene |
Mechanistic Investigations of Photocatalytic Cycles and Intermediate Species
The photocatalytic activity of iridium(III) complexes, including those similar to this compound, generally proceeds via a series of well-defined steps initiated by the absorption of visible light. princeton.edu Upon photoexcitation, the complex transitions to a long-lived triplet metal-to-ligand charge transfer (³MLCT) excited state. This excited state is a potent single-electron transfer (SET) agent, capable of both oxidizing and reducing substrates.
In many catalytic cycles involving highly oxidizing iridium photocatalysts, a reductive quenching cycle is operative. In this process, the excited photocatalyst, [Ir(III)], is reductively quenched by an electron donor present in the reaction mixture, generating a reduced Ir(II) species and the oxidized form of the donor. The highly reducing Ir(II) intermediate can then transfer an electron to a substrate, regenerating the ground-state Ir(III) catalyst and completing the catalytic cycle.
Alternatively, in an oxidative quenching cycle , the excited photocatalyst transfers an electron to a substrate, resulting in an oxidized Ir(IV) species and a reduced substrate. The Ir(IV) intermediate is then reduced back to the ground-state Ir(III) by a sacrificial electron donor.
Recent studies on related iridium photocatalysts have shed light on the nature of the intermediate species. For instance, in some photocatalytic radical acylation reactions, the excited Ir(III) state is quenched by an α-keto acid to generate the reduced Ir(II) species. rsc.org This Ir(II) intermediate can then be protonated to form a stable IrH⁺ species, which can absorb another photon to become a key reactive species in a second photoredox cycle. rsc.org While these studies provide a framework for understanding the potential mechanistic pathways, specific investigations into the intermediates of this compound-catalyzed reactions are necessary for a complete picture.
Optimization Strategies for Photocatalytic Quantum Yield and Turnover Number
The efficiency of a photocatalytic process is quantified by its quantum yield (Φ) and turnover number (TON). The quantum yield represents the number of desired events (e.g., product formation) occurring per photon absorbed, while the turnover number indicates the number of catalytic cycles a single catalyst molecule can perform before deactivation. Several strategies can be employed to optimize these parameters for iridium photocatalysts.
Ligand Modification: The electronic and steric properties of the ligands play a crucial role in determining the photophysical and redox properties of the complex. The introduction of electron-withdrawing groups, such as the trifluoromethyl (-CF3) and fluoro (-F) groups in this compound, significantly impacts the excited-state redox potentials. rsc.orgnih.gov This tuning allows for the optimization of the driving force for electron transfer reactions, which can enhance the quantum yield. researchgate.net Strategic placement of bulky groups on the ligands can also improve catalyst stability and, consequently, the turnover number by preventing bimolecular decomposition pathways.
Reaction Condition Optimization:
Light Intensity and Wavelength: The choice of light source is critical. The photocatalyst has a specific activation wavelength, which for this compound is around 460 nm. sigmaaldrich.comsigmaaldrich.com Optimizing the light intensity can maximize the rate of photoexcitation while minimizing potential photodegradation of the catalyst or reactants.
Solvent and Additives: The solvent can influence the stability of intermediates and the rates of electron transfer. The addition of co-catalysts or redox mediators can also enhance efficiency by facilitating electron transfer or by opening up new reaction pathways. mdpi.com
Minimizing Back Electron Transfer: A key factor limiting quantum yield is back electron transfer, where the separated charges recombine non-productively. Strategies to mitigate this include using sacrificial electron donors or acceptors and designing systems where the subsequent chemical reactions are faster than the back electron transfer.
While these general principles are applicable, specific optimization data for this compound remains to be extensively reported in the literature.
Chemosensing and Biosensing Applications (Focus on Mechanistic Principles)
Luminescence Quenching/Enhancement Mechanisms for Analyte Detection
The strong luminescence of iridium complexes can be modulated by the presence of specific analytes, forming the basis of a sensing mechanism. The primary mechanisms are:
Photoinduced Electron Transfer (PET): In this process, the analyte can either donate an electron to the excited iridium complex (reductive quenching) or accept an electron from it (oxidative quenching), leading to a decrease in luminescence intensity.
Förster Resonance Energy Transfer (FRET): If the analyte has an absorption spectrum that overlaps with the emission spectrum of the iridium complex, energy can be transferred non-radiatively from the excited complex to the analyte, resulting in luminescence quenching.
Analyte-Induced Aggregation/Deaggregation: The aggregation state of iridium complexes can significantly affect their emission properties. An analyte might induce aggregation, leading to aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), or it might disrupt aggregates, causing a change in luminescence. rsc.org
Design Principles for Selective and Sensitive Molecular Sensors based on this compound
To develop a selective and sensitive sensor using this iridium complex, the following design principles would be crucial:
Receptor Unit Integration: The core iridium complex would serve as the signaling unit. A specific receptor unit, capable of selectively binding to the target analyte (e.g., a metal ion, an anion, or a biomolecule), would need to be incorporated into the ligand framework. nih.govresearchgate.nethkbu.edu.hk
Tuning Ligand Electronics: The electronic properties of the ligands would be tailored to ensure that the binding of the analyte to the receptor unit perturbs the electronic structure of the iridium complex, leading to a measurable change in its luminescence. The presence of multiple trifluoromethyl groups in this compound already provides a unique electronic environment that could be exploited. nih.gov
Controlling Intermolecular Interactions: For sensors based on aggregation phenomena, the ligand design would focus on controlling the intermolecular interactions in the presence and absence of the analyte.
Bioimaging Applications (Focus on Cellular and Molecular-Level Studies)
The application of this compound in bioimaging has not been specifically documented. However, the general properties of cyclometalated iridium(III) complexes suggest their potential in this field. researchgate.netdntb.gov.ua
Investigations of Cellular Uptake and Subcellular Localization
For an iridium complex to be an effective bioimaging agent, it must be able to cross cell membranes and, ideally, accumulate in specific subcellular compartments.
Cellular Uptake: The mechanism of cellular uptake for iridium complexes can vary and includes passive diffusion, endocytosis, and transporter-mediated uptake. The lipophilicity and charge of the complex are key determinants. The highly fluorinated nature of Ir[FCF3(CF3)ppy]2(5,5'-dCF3)bpy)PF6 would likely influence its lipophilicity and interaction with cellular membranes.
Subcellular Localization: The specific ligands attached to the iridium center play a critical role in directing the complex to particular organelles. For example, cationic iridium complexes have been shown to accumulate in mitochondria due to the negative mitochondrial membrane potential. nih.govresearchgate.netrsc.org Other complexes have been designed to target the nucleus, lysosomes, or the endoplasmic reticulum. nih.govresearchgate.net To determine the subcellular localization of Ir[FCF3(CF3)ppy]2(5,5'-dCF3)bpy)PF6, co-localization studies using fluorescent dyes specific for different organelles would be necessary. nih.govresearchgate.net
The following table summarizes key properties of related iridium complexes in bioimaging applications, providing a reference for the potential behavior of Ir[FCF3(CF3)ppy]2(5,5'-dCF3)bpy)PF6.
| Complex Type | Cellular Uptake Mechanism | Subcellular Localization | Reference |
| Cationic Iridium(III) Complexes | Passive diffusion, influenced by lipophilicity | Mitochondria | nih.govresearchgate.netrsc.org |
| Iridium(III) Complexes with specific targeting moieties | Receptor-mediated endocytosis | Target-dependent (e.g., nucleus, lysosomes) | nih.govresearchgate.net |
| Fluorescent Iridium Nanoclusters | Not specified | Cytoplasm | nih.gov |
Mechanisms of Luminescent Probing in Biological Environments
There is no available research detailing the specific mechanisms by which This compound would function as a luminescent probe in biological settings. General mechanisms for iridium(III) complexes involve processes such as changes in emission intensity or lifetime upon interaction with specific biomolecules or alterations in the cellular microenvironment. However, without experimental data for this particular compound, any description would be speculative and not adhere to the required standard of scientific accuracy based on published findings.
Development of Advanced Bioimaging Modalities Utilizing this compound
Similarly, there is a lack of information regarding the development or application of advanced bioimaging modalities that specifically utilize This compound . While techniques such as two-photon microscopy, time-resolved imaging, and super-resolution microscopy have been employed with other iridium complexes, there is no evidence to suggest that this specific compound has been investigated for these purposes. Consequently, no data tables or detailed research findings on its performance in such modalities can be presented.
Future Research Directions and Unaddressed Challenges for Ir Fcf3 Cf3 Ppy 2 5,5 Dcf3bpy Pf6
Development of Novel Ligand Architectures for Enhanced Performance and Stability
The performance and stability of iridium photocatalysts are intrinsically linked to the nature of their ligands. acs.orgresearchgate.net Future research will focus on the design and synthesis of novel ligand architectures to tune the photophysical and electrochemical properties of complexes like Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6.
Key strategies in ligand design include:
Modifying Cyclometalating and Ancillary Ligands: The electronic and steric properties of both the cyclometalating (ppy-type) and ancillary (bpy-type) ligands can be systematically altered to fine-tune the catalyst's redox potentials, absorption spectra, and excited-state lifetimes. researchgate.netrsc.orgnih.govresearchgate.net For instance, introducing electron-donating or -withdrawing groups can modulate the HOMO and LUMO energy levels, thereby influencing the catalyst's oxidizing or reducing power. nih.govresearchgate.net
Encapsulating and Tridentate Ligands: The use of hexadentate or tridentate ligands that encapsulate the iridium center can enhance stability and reduce the likelihood of ligand redistribution reactions, which can be a problem with bis- and tris-heteroleptic complexes. tandfonline.comacs.org
N-Heterocyclic Carbene (NHC) Ligands: Investigating novel N-heterocyclic dicarbene (diNHC) ligands is a promising avenue for developing more robust and efficient water-oxidation catalysts. nih.gov
Carbazole-Functionalized Ligands: The incorporation of carbazole (B46965) moieties into the ligand structure has been shown to improve the hole-transporting properties of iridium complexes, which could enhance the performance of devices utilizing these materials. rsc.org
The systematic exploration of these and other novel ligand architectures will be crucial for developing next-generation iridium photocatalysts with tailored properties for specific applications.
Strategies for Mitigating Degradation Pathways and Improving Long-Term Robustness
A significant challenge for many photocatalysts, including iridium complexes, is their long-term stability under operational conditions. The inherent reactivity of the catalyst's excited state can lead to degradation pathways that diminish its performance over time. acs.org
Future research in this area will focus on:
Identifying Degradation Mechanisms: High-throughput synthesis and screening under photochemical conditions can help identify the chemical pathways responsible for catalyst degradation. acs.org Understanding these pathways is the first step toward designing more robust catalysts.
Ancillary Ligand Influence on Stability: The ancillary ligand has been identified as a key factor in determining the photochemical stability of heteroleptic iridium(III) complexes. acs.org For example, complexes with 1,10-phenanthroline (B135089) derivatives have shown greater long-term stability compared to those with 2,2'-bipyridine (B1663995) derivatives, which are more susceptible to side reactions. acs.org
Developing Self-Healing or Repair Mechanisms: While a long-term goal, the development of catalytic systems with built-in self-healing or repair mechanisms would represent a paradigm shift in photocatalyst design.
By systematically investigating and mitigating degradation pathways, the long-term robustness of iridium photocatalysts can be significantly improved, making them more viable for industrial applications.
Exploration of New Application Domains Beyond Current Scope
While this compound and related iridium complexes are well-established in photoredox catalysis for organic synthesis, their unique photophysical properties suggest potential for a much broader range of applications. acs.orgnih.govrsc.org
Future explorations could include:
Dual Catalytic Functions: Designing iridium complexes capable of both traditional organometallic catalysis (e.g., transfer hydrogenation) and photocatalysis would offer significant advantages in terms of efficiency and process simplification. acs.orgnih.gov
Photodynamic Therapy (PDT): The ability of iridium complexes to act as photosensitizers, generating reactive oxygen species upon light absorption, makes them promising candidates for cancer therapy. innoget.comnih.gov Their tunable photophysical properties could allow for the development of highly targeted and effective PDT agents. nih.gov
Water-Soluble Catalysts for Biocatalysis: The synthesis of water-soluble iridium complexes through ligand sulfonation opens up new possibilities for their use in aqueous environments, including combination with enzymatic catalysis for enantioselective synthesis. acs.org
Chemiluminescence and Electrochemiluminescence (ECL): The luminescent properties of iridium complexes can be harnessed for analytical applications, such as in ECL-based detection systems. researchgate.net
Multimodal Phosphorescence Imaging: Rationally designed near-infrared (NIR)-emitting iridium complexes can be used for advanced biological imaging techniques, including phosphorescence lifetime imaging and time-gated imaging under two-photon excitation. rsc.org
The exploration of these new application domains will not only expand the utility of iridium complexes but also drive the development of novel catalysts with tailored properties for these specific functions.
Advanced Spectroscopic Techniques for Deeper Mechanistic Understanding at Ultrafast Timescales
A thorough understanding of the fundamental photophysical and photochemical processes that govern the activity of iridium photocatalysts is essential for their rational design. Advanced spectroscopic techniques operating at ultrafast timescales are critical for elucidating these complex mechanisms.
Key techniques and their potential contributions include:
Femtosecond Transient Absorption Spectroscopy: This technique allows for the direct observation of the formation and decay of transient species, such as the excited state of the photocatalyst and reaction intermediates. nih.govprinceton.eduresearchgate.netresearchgate.net It can provide crucial information about electron and energy transfer dynamics. princeton.edu
Femtosecond Extreme Ultraviolet (XUV) Spectroscopy: XUV spectroscopy can probe the electronic structure of the iridium center and its ligands with high temporal resolution. acs.org This technique is sensitive to the oxidation state and ligand field of the metal, providing insights into the changes that occur upon photoexcitation. acs.org
Time-Resolved Luminescence and Transient Absorption Spectroscopies: These techniques are used to investigate the electronic properties and excited-state dynamics of iridium complexes, including determining lifetimes and quantum yields. nih.govresearchgate.net
Raman Spectroscopy: This vibrational spectroscopy technique can be used to study the structure and bonding of the catalyst and to monitor reaction kinetics and identify key intermediates. numberanalytics.com
By applying a combination of these advanced spectroscopic methods, researchers can gain a comprehensive picture of the intricate processes that occur from light absorption to product formation, enabling a more informed approach to catalyst design.
Computational Methodologies for Higher Accuracy Predictions and Rational Design of Next-Generation Analogues
In parallel with experimental efforts, computational modeling has become an indispensable tool for understanding and predicting the properties of iridium photocatalysts. researchgate.netacs.orgchemrxiv.orgchemrxiv.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for investigating the electronic structure, photophysical properties, and reaction mechanisms of these complexes. tandfonline.comacs.orgrsc.orgacs.orgrsc.org
Future directions in computational modeling will focus on:
Improving Predictive Accuracy: Continued development of computational protocols and functionals is needed to achieve higher accuracy in predicting key properties such as redox potentials, absorption and emission spectra, and reaction barriers. researchgate.netrsc.orgrsc.org
Rational Design of Novel Catalysts: Computational screening of virtual libraries of ligands and complexes can accelerate the discovery of new catalysts with desired properties, guiding synthetic efforts toward the most promising candidates. researchgate.netacs.org
Modeling Complex Reaction Mechanisms: DFT calculations can be used to explore detailed reaction pathways, identify transition states, and understand the role of various factors, such as solvent and directing groups, in influencing reactivity and selectivity. acs.org
Predicting Quenching Rates: Extending predictive models to estimate electron transfer rates between the excited photocatalyst and various substrates can provide valuable insights into reaction kinetics and help to predict reaction outcomes. chemrxiv.org
The synergy between advanced computational methodologies and experimental validation will be crucial for the rational design of next-generation iridium photocatalysts with enhanced performance and for uncovering novel reactivity.
Q & A
Q. What are the key photophysical and redox properties of Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)PF6 that make it suitable for photoredox catalysis?
- Methodological Answer : The compound exhibits a high oxidizing excited-state potential (E1/2(PC*/PC⁻) = +1.68 V vs SCE), enabling single-electron oxidation of substrates like alkylarenes. Its broad absorption spectrum spans 300–800 nm (λmax ~450 nm), allowing activation under blue light (e.g., 450 nm LEDs). These properties are critical for driving radical-initiating steps in reactions such as C–H functionalization .
- Key Data :
| Property | Value (vs SCE) | Relevance |
|---|---|---|
| E1/2(PC*/PC⁻) | +1.68 V | Oxidizes electron-rich substrates (e.g., p-OMe ethylbenzene) |
| E1/2(PC⁺/PC*) | -0.43 V | Facilitates reductive quenching cycles in dual catalytic systems |
Q. How is Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)PF6 typically synthesized and characterized?
- Methodological Answer : The catalyst is synthesized via cyclometalation of FCF3-modified phenylpyridine ligands with iridium(III) precursors, followed by counterion exchange (e.g., PF6⁻). Characterization includes:
Q. What are standard applications of this catalyst in visible-light-mediated reactions?
- Methodological Answer : The catalyst is widely used in:
- Benzylic C–H Functionalization : Methoxylation of ethylbenzene derivatives via an electron transfer/proton transfer/electron transfer (ET/PT/ET) mechanism .
- Anti-Markovnikov Hydroamination : Radical-mediated addition of sulfonamides to alkenes under blue light .
- Cross-Coupling Reactions : Example: Aldehyde/iodoarene coupling to propargyl esters (81% yield, 6h, blue light) .
Advanced Research Questions
Q. How does the electronic structure of Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)PF6 influence its catalytic efficiency compared to other Ir/Ru photocatalysts?
- Methodological Answer : The trifluoromethyl (-CF3) groups on ligands enhance oxidative stability and redshift absorption. Comparative studies show:
- Higher E1/2(PC/PC⁻)* than Ir(ppy)3 (+1.68 vs +0.77 V), enabling stronger oxidation .
- Broader Absorption Range vs Ru(bpy)3²⁺ (300–800 nm vs 400–550 nm), allowing flexibility in light source selection .
Experimental Design Tip : Use cyclic voltammetry and UV-Vis to benchmark against catalysts like Ir[dF(CF3)ppy]2(dtbbpy)PF6 or Ru(phen)3²⁺ .
Q. How can researchers resolve contradictions in reported reaction yields when using this catalyst under varying conditions (e.g., light sources, solvent systems)?
- Methodological Answer : Systematic optimization is key:
- Light Intensity/Wavelength : Use monochromatic LEDs (e.g., 450 nm) at calibrated intensities to minimize side reactions .
- Solvent Screening : Polar aprotic solvents (e.g., CH3CN, DMA) enhance charge separation; avoid protic solvents (e.g., MeOH) unless required for H-bonding .
- Additives : Bases (e.g., K2HPO4) or redox mediators (e.g., Cu(TFA)2) can stabilize intermediates .
Case Study : Methoxylation yield dropped from 81% to <10% in MeOH vs CH3CN due to solvent quenching .
Q. What mechanistic insights explain the catalyst’s role in proton-coupled electron transfer (PCET) reactions?
- Methodological Answer : In PCET-driven reactions (e.g., hydroamination), the catalyst’s excited state (Ir<sup>III</sup>) oxidizes substrate/base adducts (e.g., sulfonamide-phosphate complexes), generating radicals via concerted proton-electron transfer. Key steps:
Non-Covalent Substrate Activation : H-bonding between sulfonamide and phosphate base .
PCET Event : Ir<sup>III</sup> abstracts an electron/proton, forming sulfonamidyl radicals .
Radical Propagation : Alkene addition and chain transfer.
Validation : Use radical traps (e.g., TEMPO) or deuterium labeling to confirm intermediates .
Q. How can computational modeling complement experimental studies of this catalyst’s reactivity?
- Methodological Answer : Density functional theory (DFT) can:
- Predict redox potentials and excited-state dynamics.
- Map reaction coordinates (e.g., ET/PT/ET pathways in C–H methoxylation) .
Workflow :
Optimize catalyst/substrate geometry.
Calculate frontier molecular orbitals (HOMO/LUMO) to identify electron transfer pathways.
Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax.
Data Analysis and Optimization
Q. What strategies are recommended for troubleshooting low yields in photoredox reactions using this catalyst?
- Methodological Answer : Follow this decision tree:
Light Source : Confirm wavelength matches catalyst absorption (e.g., 450 nm LED for λmax ~450 nm) .
Oxygen Sensitivity : Use degassed solvents if radicals are quenched by O2.
Catalyst Loading : Test 1–5 mol%; excess may cause side reactions.
Substrate Scope : Electron-rich substrates (e.g., p-OMe aryl) typically react efficiently; electron-poor systems may require redox mediators .
Q. How does the catalyst’s performance vary in homogeneous vs semi-heterogeneous systems?
- Methodological Answer : In semi-heterogeneous systems (e.g., carbon nitride hybrids), the catalyst’s leaching and recyclability are critical. Metrics to compare:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
